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Compound of Interest

2-Chloro-5-hydroxypyridine-3-
Compound Name:
carbonitrile

Cat. No.: B1367269

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core
of numerous approved therapeutic agents. Their prevalence stems from their ability to engage
in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic
platforms. Within this class, 2-Chloro-5-hydroxypyridine-3-carbonitrile emerges as a highly
valuable and functionalized building block for the synthesis of complex molecular architectures.
Its trifunctional nature—possessing reactive chloro, hydroxyl, and cyano groups—provides
chemists with multiple, orthogonal handles for molecular elaboration, enabling the systematic
exploration of chemical space in drug discovery programs.

This guide provides a detailed exploration of 2-Chloro-5-hydroxypyridine-3-carbonitrile,
outlining its properties, core reactivity, and detailed protocols for its application in common, yet
powerful, synthetic transformations. The protocols are designed to be self-validating, with
explanations for key steps and expected outcomes, reflecting field-proven methodologies.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of any
successful and safe experimental design.

Table 1: Physicochemical Properties of 2-Chloro-5-hydroxypyridine-3-carbonitrile
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Property Value Source
CAS Number 74650-75-2 [1][2]
Molecular Formula CeH3CIN20 [1][2]
Molecular Weight 154.55 g/mol [11[2]
Appearance Off-white to light yellow solid [3]
Melting Point >250 °C N/A
Slightly soluble in water (4.2
- g/L at 25°C). Soluble in polar
Solubility ) ) [1]
organic solvents like DMSO,
DMF, and methanol.
Table 2: GHS Hazard and Precautionary Statements
Category Information Source
Pictogram(s) Warning [4]

H315: Causes skin

irritation.H319: Causes serious
Hazard Statements o

eye irritation.H335: May cause

respiratory irritation.

[4]115]

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye
protection.P302+P352: IF ON
SKIN: Wash with plenty of
soap and
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with

Precautionary Statements

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[5]L6]
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Note: Researchers must consult the full Safety Data Sheet (SDS) from their specific vendor
before handling this chemical.[5][7]

Core Reactivity and Synthetic Strategy

The utility of 2-Chloro-5-hydroxypyridine-3-carbonitrile lies in the distinct reactivity of its
three functional groups. The pyridine ring is electron-deficient, which makes the chlorine atom
at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the
most common and powerful transformation for this scaffold.

The hydroxyl group at C5 can be alkylated (e.g., Williamson ether synthesis), acylated, or used
to modulate the electronic properties of the ring. The nitrile group at C3 is a versatile handle
that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further
avenues for diversification.

The diagram below illustrates the primary site of reactivity for SNAr reactions, which is a
cornerstone of its application.

Caption: General SNAr reaction on the pyridine scaffold.

Experimental Protocol 1: Synthesis of 2-Amino-5-
hydroxypyridine-3-carbonitrile via Buchwald-
Hartwig Amination

This protocol details the conversion of the chloro-substituent to an amino group, a common
step in constructing pharmacologically active molecules. This C-N cross-coupling reaction is a
testament to the versatility of the starting material.

Materials & Reagents:

2-Chloro-5-hydroxypyridine-3-carbonitrile (1.0 eq)

Benzophenone imine (1.2 eq)

Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)

Xantphos (0.04 eq)
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e Cesium carbonate (Cs2COs, 2.0 eq)

e Anhydrous 1,4-Dioxane

e Hydrochloric acid (2M aqueous solution)
o Ethyl acetate

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Step-by-Step Methodology:

e Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-5-hydroxypyridine-3-
carbonitrile, cesium carbonate, palladium(ll) acetate, and Xantphos.

 Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to
establish an inert atmosphere.

e Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by
benzophenone imine.

e Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction
progress by TLC or LC-MS until the starting material is consumed.

e Cooling and Quenching: Cool the mixture to room temperature. Add 2M HCI and stir
vigorously for 1 hour to hydrolyze the imine intermediate.

o Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate
solution until the pH is ~7-8.

o Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl
acetate.

» Washing: Combine the organic layers and wash sequentially with water and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure.

« Purification: Purify the resulting crude solid by column chromatography on silica gel to yield
the final product, 2-Amino-5-hydroxypyridine-3-carbonitrile.

Experimental Protocol 2: Synthesis of a Biaryl Ether
via Suzuki-Miyaura Coupling

This protocol demonstrates the power of palladium-catalyzed cross-coupling to form a C-C
bond at the C2 position, a key transformation for creating biaryl structures often found in kinase
inhibitors and other targeted therapies.

Workflow Diagram:

4. Heat to Reaction Temp
(e.g., 90-110°C)
Monitor by TLC/LC-MS

3. Add Anhydrous Solvent
& Degas Mixture

5. Aqueous Work-up 6. Purify Product 7. Characterize
(Quench, Extract, Wash) (Column Chromatography) (NMR, MS, m.p.)

1. Weigh Reagents 2. Assemble Schlenk Flask
(Substrate, Boronic Acid, Pd Catalyst, Ligand, Base) (Inert Atmosphere: N2/Ar)

Click to download full resolution via product page
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
¢ 2-Chloro-5-hydroxypyridine-3-carbonitrile (1.0 eq)
o 4-Methoxyphenylboronic acid (1.5 eq)
e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.05 eq)
e Potassium carbonate (K2COs, 3.0 eq)
e 1,4-Dioxane and Water (4:1 mixture)

o Ethyl acetate
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e Brine
e Anhydrous magnesium sulfate
Step-by-Step Methodology:

o Reagent Mixture: In a round-bottom flask, combine 2-Chloro-5-hydroxypyridine-3-
carbonitrile, 4-methoxyphenylboronic acid, Pd(dppf)Clz, and potassium carbonate.

 Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10
minutes.

o Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

e Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours. The reaction should
turn dark. Monitor for completion using TLC or LC-MS.

o Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate
and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

» Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

e Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter,
and remove the solvent in vacuo.

 Purification: Purify the crude residue by flash column chromatography (e.g., using a
hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized
compounds.

Table 3: Representative Spectroscopic Data for 2-Chloro-5-hydroxypyridine[3]
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Technique Data

1H NMR (CDsOD, 300 MHz) 0 7.20-7.28 (m, 2H), 7.88 (m, 1H)

Mass Spec (CI/NHs) m/z: 130, 132 (M+H)*; 147, 149 (M+NHa4)*
Melting Point 155 °C

Note: The 'H NMR data from the source appears to be for the related compound 2-chloro-5-
hydroxypyridine, not the 3-carbonitrile derivative. Researchers should expect two distinct
singlets or doublets in the aromatic region for the title compound.

Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions
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Problem

Possible Cause(s)

Recommended Solution(s)

Low or No Product Yield

Inactive catalyst; Insufficiently
inert atmosphere (oxygen
contamination); Poor quality
solvent/reagents; Incorrect

temperature.

Use a fresh batch of catalyst
and ligand. Ensure proper
degassing of solvents and
purging of the reaction vessel.
Use anhydrous solvents. Verify

thermometer calibration.

Incomplete Reaction

Insufficient reaction time or
temperature; Steric hindrance

from bulky substrates.

Extend the reaction time.
Incrementally increase the
temperature. Consider a more
active catalyst system (e.g., a

different ligand).

Complex Mixture of Products

Side reactions (e.g.,
homocoupling of boronic acid);
Decomposition of starting

material or product.

Lower the reaction
temperature. Use a different
base. Ensure slow and
controlled addition of reagents

if necessary.

Difficulty in Purification

Co-elution of product with

starting material or byproducts.

Optimize the solvent system
for column chromatography.
Consider recrystallization as
an alternative or additional

purification step.

Conclusion

2-Chloro-5-hydroxypyridine-3-carbonitrile is a powerful and versatile building block in

modern organic synthesis. Its defined points of reactivity allow for selective and high-yielding

transformations, particularly through palladium-catalyzed cross-coupling reactions. The

protocols and data presented herein provide a robust framework for researchers in drug

discovery and materials science to confidently employ this reagent in the creation of novel and

complex molecular entities. Adherence to rigorous experimental technique, including the

maintenance of inert conditions and thorough product characterization, is paramount to

achieving success.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

